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Compound Name: UNC0642

Cat. No.: B611572 Get Quote

UNC0642 selectively targets the G9a/GLP complex, which plays a crucial role in epigenetic

regulation. By inhibiting the methyltransferase activity of this complex, UNC0642 prevents the

methylation of H3K9. This leads to a global reduction in H3K9me2 levels, reactivating the

expression of silenced tumor suppressor genes and pro-apoptotic proteins, ultimately leading

to anti-tumor effects.[1][2][5]
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UNC0642 inhibits the G9a/GLP complex, preventing H3K9 methylation.

In Vivo Efficacy
UNC0642 has demonstrated significant anti-tumor efficacy in various preclinical cancer models.

It has also been investigated for its therapeutic potential in neurodegenerative and psychiatric

disorders.

Cancer Models
Urinary Bladder Cancer (UBC): In a xenograft model using human UBC J82 cells, UNC0642
administration (5 mg/kg, i.p., every other day) significantly suppressed tumor growth compared

to a vehicle control.[5][8] This anti-tumor activity was achieved without any significant loss in

the body weight of the mice, indicating good tolerability at an effective dose.[5][9]

Immunohistochemical analysis of the tumors revealed that UNC0642 treatment led to a

reduction in the proliferation marker Ki67 and an increase in the apoptotic markers cleaved

Caspase 3 and BIM.[5][9]

Liver Cancer Stem Cells (LCSC): In xenograft models established with liver cancer stem cells

(LCSC2 and LCSC4), UNC0642 treatment at a dose of 10 mg/kg (i.p.) suppressed tumor

growth.[10] The reduction in tumor size and weight was statistically significant in the LCSC4

model.[10]

Neuroblastoma (NB): Studies have shown that neuroblastoma cell lines, particularly those with

MYCN amplification, are sensitive to G9a inhibition by UNC0642, suggesting its potential as a

therapeutic agent for this pediatric cancer.[6]

Downstream Apoptotic Pathway
The anti-tumor effect of UNC0642 is largely driven by the induction of apoptosis. By inhibiting

G9a, UNC0642 leads to the upregulation of pro-apoptotic proteins like BIM, which in turn

activates the caspase cascade, culminating in programmed cell death.
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UNC0642 induces apoptosis via upregulation of BIM and Caspase 3.

Other Disease Models
Alzheimer's Disease (AD): In the 5XFAD mouse model of Alzheimer's, UNC0642 treatment

rescued cognitive impairments.[11] The therapeutic effects were associated with a reduction in

β-amyloid plaques, decreased neuroinflammation, and a reversal of epigenetic alterations in

the hippocampus.[11]

Anxiety: Chronic administration of UNC0642 (2 mg/kg and 4 mg/kg) has been shown to

decrease anxiety-related behaviors in mice, suggesting a role for G9a/GLP in regulating
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anxiety.[12]

Quantitative Efficacy Data

Disease Model
Cell
Line/Animal
Model

Dose &
Regimen

Key Efficacy
Outcomes

Reference

Urinary Bladder

Cancer

J82 Xenograft

(Nude Mice)

5 mg/kg, i.p.,

every other day

Significant tumor

growth

suppression (P <

0.05)

[5]

Liver Cancer
LCSC4

Xenograft (Mice)
10 mg/kg, i.p.

Significant

suppression of

tumor growth (P

= 0.05)

[10]

Alzheimer's

Disease
5XFAD Mice Not Specified

Rescued

cognitive

impairment;

Reduced β-

amyloid plaques

[11]

Anxiety Mice 4 mg/kg, chronic

Increased time in

open areas of

elevated zero

maze (P=0.017)

[12]

Pharmacokinetics
UNC0642 was specifically designed to have improved pharmacokinetic properties suitable for

in vivo research.[4][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5943902/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6786297/
https://www.researchgate.net/figure/G9A-inhibitor-UNC0642-suppressed-tumor-growth-of-mouse-xenografts-from-LCSC2-and-LCSC4_fig3_342248903
https://pmc.ncbi.nlm.nih.gov/articles/PMC6932909/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5943902/
https://www.benchchem.com/product/b611572?utm_src=pdf-body
https://www.mdpi.com/2072-6694/16/12/2175
https://pubs.acs.org/doi/abs/10.1021/jm401480r
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Animal Model Dose (Route) Value Reference

Cmax (Plasma)
Male Swiss

Albino Mice
5 mg/kg (i.p.) 947 ng/mL [1][2]

AUC (Plasma)
Male Swiss

Albino Mice
5 mg/kg (i.p.) 1265 hr*ng/mL [1][2]

Brain/Plasma

Ratio

Male Swiss

Albino Mice
5 mg/kg (i.p.) 0.33 [1]

Cmax (Brain) 5XFAD Mice 5 mg/kg (i.p.) 68 ng/mL [11]

Safety and Tolerability
Preclinical studies consistently report that UNC0642 is well-tolerated at therapeutically effective

doses.

No Acute Toxicity: A single intraperitoneal dose of 5 mg/kg was well-tolerated in mice with no

notable acute toxicity.[1]

No Significant Body Weight Loss: In the bladder cancer xenograft study, mice treated with 5

mg/kg of UNC0642 for 11 days showed no significant changes in body weight compared to

the control group.[5][8]

High Therapeutic Window:In vitro studies show a large separation between the concentration

required for functional potency (IC50 < 150 nM) and that causing cell toxicity (EC50 > 3,000

nM), indicating a favorable safety margin.[1][3][11]

Experimental Protocols
Bladder Cancer Xenograft Study
This workflow outlines the key steps in evaluating the in vivo efficacy of UNC0642 against

urinary bladder cancer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.selleckchem.com/products/unc0642.html
https://www.medchemexpress.com/UNC0642.html
https://www.selleckchem.com/products/unc0642.html
https://www.medchemexpress.com/UNC0642.html
https://www.selleckchem.com/products/unc0642.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6932909/
https://www.benchchem.com/product/b611572?utm_src=pdf-body
https://www.selleckchem.com/products/unc0642.html
https://www.benchchem.com/product/b611572?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6786297/
https://pubmed.ncbi.nlm.nih.gov/30765842/
https://www.selleckchem.com/products/unc0642.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3880643/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6932909/
https://www.benchchem.com/product/b611572?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start
Subcutaneous Injection

of J82 Cells into
Nude Mice

Tumors Become
Palpable

(Approx. 1 Week)

Administer UNC0642
(5 mg/kg, i.p.) or

Vehicle Every Other Day
(11 days)

Monitor Tumor Growth
and Mouse Body Weight

Endpoint: Harvest and
Weigh Tumors

Process for IHC
(Ki67, Cleaved Caspase 3)

and Western Blot
End

Click to download full resolution via product page

Workflow for the UNC0642 bladder cancer xenograft experiment.

Methodology Details:[5][9]

Animal Model: Nude mice.

Cell Line: Human urinary bladder cancer J82 cells.

Procedure: J82 cells were injected subcutaneously. One week after tumors became

palpable, treatment commenced.

Treatment Group: UNC0642 (5 mg/kg) administered via intraperitoneal (i.p.) injection every

other day for a total of six doses over 11 days.[5][8]

Control Group: Vehicle-treated group.

Endpoints: Tumor growth was monitored throughout the treatment period. At the

experiment's conclusion, xenografts were harvested, weighed, and processed for

immunohistochemistry (IHC) and Western blot analysis. Body weight was also monitored to

assess toxicity.[5]

Pharmacokinetic Study
Methodology Details:[1][2]

Animal Model: Male Swiss Albino mice.

Procedure: A single intraperitoneal (i.p.) injection of UNC0642 was administered.

Dose: 5 mg/kg.
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Endpoints: Plasma and brain tissue were collected at various time points to determine the

maximum concentration (Cmax) and the area under the curve (AUC) of UNC0642.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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